Bienvenue dans la boutique en ligne BenchChem!

(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate

chiral building block enantiomeric excess pharmaceutical intermediate

(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate (CAS 1187930-73-9) is a single-enantiomer, Fmoc-protected 2-methylpiperazine building block with the (R) configuration at the 2-position. The molecule bears a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the N1 nitrogen adjacent to the chiral center, leaving the N4 nitrogen free for further elaboration.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 1187930-73-9
Cat. No. B1436643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate
CAS1187930-73-9
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m1/s1
InChIKeyKKHIFBVXMMTWHI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate (CAS 1187930-73-9) and Why Sourcing the Correct Enantiomer Matters


(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate (CAS 1187930-73-9) is a single-enantiomer, Fmoc-protected 2-methylpiperazine building block with the (R) configuration at the 2-position [1]. The molecule bears a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the N1 nitrogen adjacent to the chiral center, leaving the N4 nitrogen free for further elaboration. This regioselective mono‑protection pattern is critical for constructing pharmaceutically relevant piperazine‑containing scaffolds in a controlled, stepwise manner [2]. Because both the stereochemistry and the protecting‑group placement dictate downstream reactivity and biological target recognition, procurement of the correct enantiomer is non‑negotiable.

Why (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate Cannot Be Replaced by Generic Piperazine Building Blocks


Simple, non‑chiral or mis‑protected piperazine building blocks fail to deliver the same synthetic outcome because they lack the stereochemical identity and the regioselective N‑protection that define this compound. Substituting the (S)‑enantiomer, a racemate, or a building block protected with an alternative group (e.g., Boc) alters the stereochemistry of the final product or forces a different deprotection sequence, which can lead to lower yields, racemization, or incompatible reaction conditions [1]. The quantitative evidence below shows that even minor changes in protecting group or enantiomeric excess translate into measurable differences in synthetic efficiency and product purity .

Quantitative Evidence: Where (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate Outperforms Its Closest Comparators


Enantiomeric Purity: (R)-Isomer ≥96% vs. (S)-Isomer or Racemate Suppliers

Commercial suppliers report a purity of ≥96% for the (R)-enantiomer (CAS 1187930-73-9), while the (S)-enantiomer (CAS 888972-50-7) is typically listed at 95–97% purity . Although the absolute purity numbers are similar, the critical differentiation is that the (R)-enantiomer is supplied with a defined, single‑enantiomer identity, whereas racemic mixtures or mis‑assigned enantiomers introduce up to 50% of the unwanted stereoisomer, directly compromising downstream stereochemical purity and potential biological activity.

chiral building block enantiomeric excess pharmaceutical intermediate

Regioselective N‑Protection: Fmoc on N1 vs. Boc or Cbz Alternatives

When 2‑methylpiperazine is treated with Fmoc‑Cl under controlled conditions (acetone, ~289 K), the mono‑protected product is obtained in ~55% yield with selectivity for the N1 position adjacent to the methyl group [1]. In contrast, Boc protection of the same substrate often requires different conditions and can lead to a larger proportion of the N4‑protected isomer or bis‑protected material, necessitating chromatographic separation. The Fmoc group thus offers a predictable, albeit moderate‑yielding, entry to the desired regioisomer.

regioselective protection Fmoc strategy piperazine scaffold

Orthogonal Deprotection Selectivity: Fmoc vs. Boc in Solid‑Phase Synthesis

The Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF) with a half‑life of 2–8 min for standard amino acids, while the Boc group requires strong acid (TFA) [1]. This orthogonality allows the (R)-Fmoc‑2‑methylpiperazine building block to be used in tandem with acid‑labile protecting groups on the same scaffold without cross‑reactivity. A 2018 study demonstrated that Fmoc‑deprotection on resin‑bound substrates reached >99.9% completion within 30 min, whereas Boc removal under the same mild conditions was negligible [2].

orthogonal deprotection solid‑phase peptide synthesis Fmoc chemistry

Application Scenarios Where (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate Provides a Procurement Advantage


Chiral Drug Discovery Requiring Defined (R)-Stereochemistry

Medicinal chemistry programs targeting enantioselective receptors (e.g., GPCRs, kinases) rely on the (R)-enantiomer to ensure that SAR data are not confounded by the opposite enantiomer. Using the vendor‑verified (R)-building block eliminates the need for costly chiral HPLC separation of racemic intermediates [1].

Orthogonal Solid‑Phase Synthesis of Piperazine‑Containing Peptidomimetics

The Fmoc group permits a base‑labile deprotection that is fully orthogonal to acid‑sensitive linkers and side‑chain protecting groups. The (R)-Fmoc‑2‑methylpiperazine can be directly loaded onto resin or coupled as a monomer in SPPS, streamlining the synthesis of complex peptidomimetics [1].

Regioselective Scaffold Decoration for Library Synthesis

The N1‑Fmoc‑N4‑free design allows chemists to first derivatize the free N4 nitrogen with diverse electrophiles and then remove the Fmoc group to expose the N1 amine for a second diversification step. This regioselective sequence is difficult to achieve with symmetric or mis‑protected piperazines [2].

Quote Request

Request a Quote for (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.